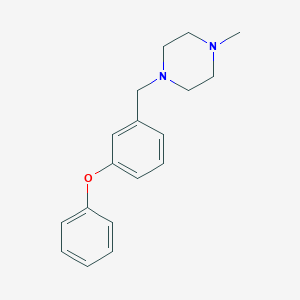

1-methyl-4-(3-phenoxybenzyl)piperazine

Description

Properties

IUPAC Name |

1-methyl-4-[(3-phenoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-19-10-12-20(13-11-19)15-16-6-5-9-18(14-16)21-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWXNZQCFPKMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit activity modulated by the nature and position of substituents. Key comparisons include:

- Key Insight: The 3-phenoxybenzyl group in the target compound combines aromaticity (phenoxy) with lipophilicity (benzyl), likely favoring interactions with hydrophobic enzyme pockets or neurotransmitter receptors, akin to dichlorobenzyl or pyridinyl analogs .

Solubility and Physicochemical Properties

Piperazine derivatives with ethylene or methylene spacers between the core and substituents (e.g., 8ac, 8ad) exhibit higher aqueous solubility (80+ μM) and optimal pKa (6–7), enhancing bioavailability. In contrast, direct attachment of bulky groups (e.g., N-phenylpiperazine) reduces solubility (<20 μM) due to increased hydrophobicity . The 3-phenoxybenzyl group’s bulk may similarly reduce solubility unless balanced with hydrophilic spacers.

Metabolic Stability

Piperazines are prone to metabolic degradation, particularly via N-dealkylation or oxidation (e.g., N-oxide formation). For example, 1-methyl-4-(2-trifluoromethylbenzyl)piperazine’s metabolic liability was mitigated by combining it with stabilizing moieties like aminoisoquinoline . The 3-phenoxybenzyl group’s electron-rich aromatic system may slow oxidative metabolism compared to alkyl-substituted analogs.

Receptor Specificity and Designer Drug Analogues

Piperazines with benzyl (e.g., BZP) or phenyl (e.g., TFMPP) substituents act as psychostimulants, mimicking amphetamines. Substitution patterns dictate receptor affinity:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-4-(3-phenoxybenzyl)piperazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Piperazine derivatives are typically synthesized via alkylation or acylation of the piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized using DMF as a solvent, K₂CO₃ as a base, and propargyl bromide for alkyne introduction, followed by purification via silica gel chromatography (ethyl acetate:hexane) . Optimizing stoichiometry (e.g., 1.2 equiv. of azide derivatives) and reaction time (e.g., 2 hours for click chemistry) improves yield. Monitoring via TLC (hexane:ethyl acetate) ensures reaction completion.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions on the piperazine ring. Infrared (IR) spectroscopy identifies functional groups (e.g., C-F stretches). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. For example, triazene derivatives of piperazines are characterized using these techniques .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in piperazine derivatives?

- Methodological Answer : Cytotoxicity assays (e.g., MTT on cancer cell lines like MDA-MB-468) and antimicrobial disk diffusion tests are standard. Piperazine derivatives from Streptomyces strains show antioxidant activity via DPPH radical scavenging assays . Dose-response curves (0–100 µM) and IC₅₀ calculations are essential for quantifying potency.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of this compound derivatives for target-specific activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like kinase domains or GPCRs. For example, 1-(2-fluorobenzyl)piperazine triazoles showed affinity for EGFR in docking simulations, guiding the prioritization of substituents like fluorophenyl groups for synthesis . Density Functional Theory (DFT) calculations further optimize electronic properties.

Q. How should researchers resolve contradictory data in biological activity profiles of structurally similar piperazine derivatives?

- Methodological Answer : Contradictions may arise from off-target effects or assay variability. For example, a compound with a 3,4,5-trimethoxybenzoyl group may show anticancer activity in one study but no effect in another due to cell-line specificity. Cross-validation using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) and meta-analysis of SAR trends (e.g., electron-withdrawing vs. donating groups) can clarify mechanisms .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : Introducing hydrophilic groups (e.g., sulfonyl or hydroxy moieties) improves solubility, as seen in 1-(ethylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine derivatives . LogP calculations (via HPLC) and metabolic stability tests (e.g., liver microsome assays) refine bioavailability. Pro-drug strategies (e.g., esterification of hydroxyl groups) may enhance blood-brain barrier penetration.

Q. How do substituent modifications (e.g., trifluoromethyl vs. methoxy groups) impact receptor binding kinetics?

- Methodological Answer : Trifluoromethyl groups enhance binding via hydrophobic interactions and electron-withdrawing effects, as observed in 1-methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine’s affinity for bacterial efflux pumps . Isothermal titration calorimetry (ITC) quantifies ΔG and ΔH, while mutagenesis studies identify critical binding residues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.